molecular formula C18H26N2O4S B6973142 1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea

1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea

Cat. No.: B6973142
M. Wt: 366.5 g/mol
InChI Key: WWHZERBNLBQUKI-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[34]octan-3-ylurea is a complex organic compound characterized by its unique spiro structure and the presence of a methoxyethylsulfonyl group

Properties

IUPAC Name

1-[4-(2-methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-24-12-13-25(22,23)15-6-4-14(5-7-15)19-17(21)20-16-8-11-18(16)9-2-3-10-18/h4-7,16H,2-3,8-13H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHZERBNLBQUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CCC23CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[34]octan-3-ylurea typically involves multiple steps, starting with the preparation of the spiro[34]octane coreCommon reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The methoxyethylsulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve Lewis acids like aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethylsulfonyl group could yield sulfone derivatives, while reduction of the urea moiety could produce amines.

Scientific Research Applications

1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Uniqueness: 1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea is unique due to its spiro structure and the presence of both methoxyethylsulfonyl and urea groups, which confer distinct chemical and biological properties.

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